Product packaging for Acenaphtho[1,2-e][1,2,4]triazine-9-thiol(Cat. No.:CAS No. 67004-92-6)

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Cat. No.: B353385
CAS No.: 67004-92-6
M. Wt: 237.28g/mol
InChI Key: YNQCVAHPQMRJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a synthetically versatile planar polycyclic heterocycle of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure serves as a key intermediate for the synthesis of diverse derivatives, particularly through alkylation of the thiol group to form sulfide derivatives, which are explored as potential cytotoxic agents . Research indicates that acenaphtho-1,2,4-triazine derivatives exhibit moderate to good cytotoxic activities against a range of human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and MOLT-4 (lymphoblastic leukemia) . The compound's primary research value lies in its potential multi-target anticancer mechanism. Molecular docking studies suggest that such acenaphtho scaffolds can act as apoptosis-inducing agents by inhibiting the anti-apoptotic Bcl-2 protein, a validated target in oncology that is overexpressed in many cancers . Furthermore, its planar polycyclic aromatic structure suggests a potential for DNA intercalation, which could disrupt transcription and replication in cancer cells, a mechanism shared with other DNA-targeting antitumor agents . This product is intended for research purposes as a building block in organic synthesis and for in vitro biological evaluation in the development of novel chemotherapeutic agents. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQCVAHPQMRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol and Its Derivatives

Precursor Synthesis: Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione Generation

The foundational step in synthesizing derivatives of Acenaphtho[1,2-e] samipubco.comnih.govdntb.gov.uatriazine-9-thiol is the creation of its tautomeric precursor, Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione. nih.govechemcom.com This key intermediate is typically prepared through a cyclocondensation reaction. nih.govdntb.gov.ua

Condensation Reactions of Acenaphthylene-9,10-quinone with Thiosemicarbazide

The synthesis of Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione is achieved through the condensation of Acenaphthylene-9,10-quinone (also known as acenaphthaquinone) with thiosemicarbazide. nih.govechemcom.comlew.ro This reaction forms the triazine ring fused to the acenaphthene (B1664957) framework. nih.govdntb.gov.ua In a common procedure, equimolar amounts of the two reactants are processed to yield the target thione. nih.govlew.ro The product is often a yellow crystalline solid. nih.gov

Optimization of Reaction Parameters for Enhanced Yields and Purity

To enhance the efficiency of the condensation reaction, various parameters can be optimized. One established method involves refluxing the reactants, Acenaphthylene-9,10-quinone and thiosemicarbazide, in a solvent such as chloroform. nih.govlew.ro The addition of a catalytic amount of acetic acid has been shown to facilitate the reaction. nih.govlew.ro Following the reaction, the precipitated product can be filtered, washed with a mixture of water and ethanol (B145695), and recrystallized from ethanol to achieve high purity. nih.gov This optimized process has been reported to produce yields as high as 88%. nih.gov Interestingly, some studies have noted that the condensation can also proceed effectively without the need for a catalyst or harsh reflux conditions. echemcom.com

Thiol Functionalization Strategies

Once the Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione precursor is obtained, the next synthetic stage involves the functionalization of the thiol group. This is most commonly achieved through S-alkylation, which converts the thione into a variety of 9-(alkylthio) derivatives. nih.govdntb.gov.ua

Alkylation of the Thiol Moiety: Synthesis of 9-(Alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazines

The alkylation reaction targets the sulfur atom of the thione, leading to the formation of a diverse range of 9-(Alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazines. nih.govdntb.gov.ua This is a versatile and efficient method for creating a library of related compounds. nih.gov

The synthesis of 9-(alkylthio) derivatives is readily accomplished by reacting Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione with various electrophiles, primarily alkyl halides and substituted benzyl (B1604629) chlorides. nih.govdntb.gov.uaechemcom.com Common alkylating agents include methyl iodide and ethyl iodide. nih.gov The reaction is also frequently performed with benzyl chloride and its derivatives, which may contain either electron-donating or electron-withdrawing substituents on the phenyl ring. nih.govechemcom.com Research has indicated that the reaction time and yield are improved when using benzyl halides with electron-withdrawing groups. echemcom.com The general outcome of this step is the formation of the corresponding 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazines. samipubco.comlew.ro

The table below summarizes the synthesis of various 9-(alkylthio) derivatives from the thione precursor.

Reactant 1Reactant 2 (Alkylating Agent)Product
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thioneMethyl Iodide9-(Methylthio)-Acenaphtho[1,2-e]-1,2,4-triazine
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thioneEthyl Iodide9-(Ethylthio)-Acenaphtho[1,2-e]-1,2,4-triazine
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thioneBenzyl Chloride9-(Benzylthio)-Acenaphtho[1,2-e]-1,2,4-triazine
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione4-Chlorobenzyl Chloride9-((4-Chlorobenzyl)thio)-Acenaphtho[1,2-e]-1,2,4-triazine
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione4-Methylbenzyl Chloride9-((4-Methylbenzyl)thio)-Acenaphtho[1,2-e]-1,2,4-triazine
Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione4-Methoxybenzyl Chloride9-((4-Methoxybenzyl)thio)-Acenaphtho[1,2-e]-1,2,4-triazine

This table is generated based on synthetic procedures described in the literature. nih.gov

The alkylation reaction is typically conducted in a suitable organic solvent, with chloroform being a common choice. nih.gov To facilitate the reaction, a base is added to deprotonate the thiol, making it a more effective nucleophile. nih.gov Triethylamine is frequently used for this purpose. nih.gov The general procedure involves dissolving the Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione in the solvent, adding the base, and then introducing the specific alkyl or benzyl halide. nih.gov The mixture is then heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.gov The resulting product can then be isolated through filtration and purified by recrystallization, often from ethanol. nih.gov

Conversion to 9-(Hydrazino)-Acenaphtho[1,2-e]-1,2,4-triazines

A key intermediate in the diversification of the acenaphthotriazine scaffold is the 9-hydrazino derivative. This compound serves as a versatile building block for the synthesis of a wide range of fused and substituted heterocyclic systems. The typical route to this intermediate involves the displacement of a suitable leaving group, such as a benzylthio group, from the 9-position of the triazine ring by hydrazine (B178648). lew.rosamipubco.com

The synthesis of 9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines is efficiently achieved through the nucleophilic substitution of a precursor, 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine. lew.ro This precursor is itself prepared from the parent thione, acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione, which is synthesized by the condensation of acenaphthylene-1,2-dione with thiosemicarbazide. lew.ronih.gov The thione is then reacted with benzyl chloride in the presence of a base like triethylamine to yield the S-benzylated intermediate. lew.ronih.gov

The subsequent amination reaction involves treating the 9-(benzylthio) derivative with hydrazine hydrate (B1144303). lew.roresearchgate.net This reaction proceeds as a nucleophilic displacement where the hydrazine molecule attacks the C-9 position of the triazine ring, leading to the expulsion of the benzylthio group and the formation of the desired 9-(hydrazino) derivative. lew.roechemcom.comsamipubco.com This conversion is typically high-yielding, with reports of up to 94%. lew.ro

Table 1: Synthesis of 9-(Benzylthio) and 9-(Hydrazino) Derivatives

StepPrecursorReagentProductYield (%)Reference
1Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thioneBenzyl Chloride9-(Benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine87-94% lew.ronih.gov
29-(Benzylthio)-acenaphtho[1,2-e]-1,2,4-triazineHydrazine9-(Hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines94% lew.ro

The hydrazino group in 9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines is a reactive handle that allows for further molecular elaboration. A common and straightforward functionalization strategy is its condensation with various carbonyl compounds, particularly aromatic aldehydes. lew.roechemcom.com This reaction leads to the formation of the corresponding 9-(phenyl imino hydrazine)-acenaphtho[1,2-e]-1,2,4-triazine derivatives (hydrazones). lew.rosamipubco.com

The reaction is typically carried out by heating the hydrazino derivative and the respective aldehyde in a suitable solvent such as ethanol, often with a catalytic amount of a base like triethylamine. echemcom.com This method provides a convenient route to a library of novel acenaphthotriazine derivatives with diverse substituents, allowing for the systematic investigation of structure-activity relationships. lew.roechemcom.com

Table 2: Reaction Conditions for Hydrazone Formation

Reactant 1Reactant 2SolventBaseConditionProductReference
9-(Hydrazino)-acenaphtho[1,2-e]-1,2,4-triazinesAromatic Aldehyde DerivativesEthanolTriethylamineReflux9-(Arylmethylidenehydrazinyl)-acenaphtho[1,2-e]-1,2,4-triazines lew.roechemcom.com

Ring Annulation and Fused System Synthesis

Building upon the acenaphthotriazine core through ring annulation allows for the creation of more complex, polycyclic heterocyclic systems. These fused structures are of significant interest due to their unique electronic and steric properties.

New fused heterobicyclic nitrogen systems, specifically acenaphtho[1,2-e] researchgate.netlew.roechemcom.comtriazinotriazine derivatives, can be synthesized through heterocyclization reactions. researchgate.net The key starting material for these transformations is the acenaphtho[1,2-e] researchgate.netlew.roechemcom.comtriazin hydrazide (an alternative name for the 9-hydrazino derivative). researchgate.net This compound undergoes cyclization when treated with various bifunctional electrophiles, such as compounds containing both oxygen and halogen functionalities. researchgate.net These reactions effectively build a new triazine ring onto the existing acenaphthotriazine framework, resulting in a tetracyclic system. The structures of the resulting products are typically confirmed using elemental analyses and spectral data. researchgate.net

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for constructing complex molecules like fused triazine rings. While specific examples starting from the acenaphtho[1,2-e] researchgate.netlew.roechemcom.comtriazine-9-thiol scaffold are not extensively detailed, the principles can be applied from related heterocyclic systems. For instance, tandem diazotization/azo coupling reactions are used to synthesize fused researchgate.netlew.roresearchgate.netoxadiazolo[3,4-d] researchgate.netlew.rosamipubco.comtriazin-7(6H)-one systems from appropriate amide precursors. beilstein-journals.orgnih.gov Another approach involves the intramolecular heterocyclization of precursors like 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form benzo[d] researchgate.netlew.rosamipubco.comtriazines. nih.gov These methodologies showcase the power of tandem cyclizations in efficiently building fused heterocyclic architectures, a strategy that could be adapted for the elaboration of the acenaphthotriazine core.

Green Chemistry Principles in Acenaphtho[1,2-e]researchgate.netlew.roechemcom.comtriazine-9-thiol Synthesis

The application of green chemistry principles to the synthesis of Acenaphtho[1,2-e] researchgate.netlew.roechemcom.comtriazine-9-thiol and its derivatives aims to reduce the environmental impact of the chemical processes involved. This includes the use of environmentally benign solvents, alternative energy sources, and the development of more efficient, atom-economical reactions.

For the synthesis of related heterocyclic compounds like 1,3,5-triazines and 1,2,4-thiadiazoles, several green methodologies have been successfully employed. mdpi.commdpi.com These include:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonochemical methods can significantly accelerate reaction rates, reduce reaction times from hours to minutes, and often improve yields. mdpi.comresearchgate.net These techniques offer an energy-efficient alternative to conventional heating.

Green Solvents: Replacing hazardous volatile organic compounds (VOCs) with greener alternatives is a core principle. Water, ethanol, and polyethylene glycol (PEG) are examples of environmentally benign solvents that have been used in the synthesis of related heterocycles. mdpi.comresearchgate.net In some cases, solvent-free "grinding" or chemo-mechanical approaches can be utilized. mdpi.com

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance reaction efficiency, particularly in multiphase systems, while minimizing waste. mdpi.com Developing metal-free catalytic systems is another key area of green synthesis. mdpi.com

These principles can be directly applied to the synthesis of Acenaphtho[1,2-e] researchgate.netlew.roechemcom.comtriazine-9-thiol. For example, the initial condensation of acenaphthenequinone (B41937) and thiosemicarbazide could be optimized using ultrasound or microwave assistance in an aqueous or ethanolic medium to create a more sustainable synthetic protocol.

Atom Economy and Step Economy Considerations

The synthesis of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9-thiol and its subsequent derivatives is often described as a "facile" or "convenient" procedure with "good yields," suggesting a favorable step economy. nih.govsamipubco.comechemcom.com The initial condensation reaction to form the triazine core is a key step that establishes the heterocyclic system in a single transformation. chim.itnih.gov

A common synthetic sequence for derivatives is a four-step process starting from acenaphthylene-9,10-quinone and thiosemicarbazide. echemcom.comlew.ro This is followed by reactions with benzyl chloride, hydrazine, and finally various benzaldehyde derivatives to yield a range of 9-(phenyl imino hydrazin)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine derivatives. echemcom.comlew.ro The simplicity of operation and ease of separation of intermediates and final products are noted as advantages of this synthetic pathway. echemcom.com

The following table outlines a typical multi-step synthesis for derivatives of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9-thiol, highlighting the progression of the synthesis.

Table 1: Multi-step Synthesis of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine Derivatives

Step Reactants Product
1 Acenaphthylene-1,2-dione, Thiosemicarbazide Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9(8H)-thione
2 Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9(8H)-thione, Benzyl chloride 9-(Benzylthio)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine
3 9-(Benzylthio)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine, Hydrazine 9-(Hydrazino)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine
4 9-(Hydrazino)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine, Aromatic aldehydes 9-(Phenyl imino hydrazine)-acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine derivatives

While the reported yields are often high, a detailed analysis of the atom economy of each step reveals areas for potential improvement. For instance, condensation reactions, such as the initial cyclization, typically generate water as a byproduct, which lowers the atom economy. Similarly, substitution reactions, like the reaction with benzyl chloride, produce salt byproducts.

Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the use of reaction conditions that are less hazardous to the environment. This includes the use of safer solvents, reduced energy consumption, and the avoidance of toxic reagents. curtin.edu.au

The reported syntheses of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9-thiol and its derivatives often employ conventional organic solvents such as chloroform and ethanol, with heating under reflux conditions. nih.gov Chloroform, in particular, is a halogenated solvent with known environmental and health concerns. whiterose.ac.uk

To align with green chemistry principles, several alternative and more environmentally benign methodologies have been developed for the synthesis of triazine derivatives in general, which could potentially be adapted for the synthesis of the target compound. These include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and, in some cases, allow for solvent-free reactions, leading to a more energy-efficient and cleaner process. chim.itmdpi.com Microwave irradiation has been successfully used for the preparation of various 1,3,5-triazines in good to excellent yields. chim.it

Ultrasound-assisted synthesis (Sonochemistry): Sonochemical methods can also accelerate reaction rates and improve yields. nih.govmdpi.com A significant advantage is the potential to use water as a solvent, which is a much greener alternative to traditional organic solvents. nih.gov Sonochemical protocols have been shown to be significantly "greener" than conventional heating methods for the synthesis of 1,3,5-triazine derivatives. nih.gov

Use of Greener Solvents: The replacement of hazardous solvents is a key aspect of green chemistry. Polyethylene glycol (PEG) has been identified as a reusable and more environmentally benign solvent system for the synthesis of 1,3,5-triazines. rsc.org Other bio-derived solvents like glycerol and ethyl lactate also present greener alternatives. curtin.edu.au

The following table summarizes some environmentally benign reaction conditions that have been applied to the synthesis of triazine derivatives and could be considered for the synthesis of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9-thiol.

Table 2: Potential Environmentally Benign Conditions for Triazine Synthesis

Technique Solvent System Advantages
Microwave Irradiation Solvent-free or minimal solvent Short reaction times, energy efficiency. chim.it
Sonochemistry Water Short reaction times, use of an environmentally friendly solvent. nih.gov
Alternative Solvents Polyethylene glycol (PEG) Reusable, biodegradable. rsc.orgcurtin.edu.au
Supercritical CO2 Low viscosity, high diffusivity, non-toxic. curtin.edu.au
Bio-derived solvents (e.g., glycerol, ethyl lactate) Renewable, biodegradable. curtin.edu.au

The adoption of such green chemistry approaches could significantly reduce the environmental impact of the synthesis of Acenaphtho[1,2-e] chim.itrsc.orgnih.govtriazine-9-thiol and its derivatives, making the production of these compounds more sustainable.

Advanced Spectroscopic and Analytical Characterization of Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol Systems

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol, which exists in a tautomeric equilibrium with its thione form, Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione, the IR spectrum provides key insights into its structural composition.

The FT-IR spectrum of Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione, recorded using a KBr pellet, displays several characteristic absorption bands. nih.gov The presence of N-H stretching vibrations is indicated by bands at 3245 cm⁻¹ and 3151 cm⁻¹. nih.gov A band at 2922 cm⁻¹ is attributed to C-H stretching. nih.gov The C=N stretching of the triazine ring is observed at 1607 cm⁻¹. nih.gov A significant band at 1689 cm⁻¹ can be assigned to the C=S (thiocarbonyl) group, confirming the predominance of the thione tautomer in the solid state. nih.gov The aromatic C-C stretching vibrations are also present in the spectrum. A sharp absorption band around 777 cm⁻¹ is characteristic of the ortho-disubstituted aromatic ring of the acenaphthene (B1664957) moiety. nih.gov

FT-IR Spectral Data for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione
Wavenumber (cm⁻¹)AssignmentReference
3245N-H stretch nih.gov
3151N-H stretch nih.gov
2922C-H stretch nih.gov
1689C=S stretch (thione) nih.gov
1607C=N stretch (triazine ring) nih.gov
777Aromatic C-H bending (ortho-disubstitution) nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. For Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively, further confirming the tautomeric form present in the solvent used for analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione in DMSO-d₆ shows distinct signals for the aromatic protons of the acenaphthene unit. nih.gov A doublet appears at δ 7.81 ppm (J = 7.5 Hz) corresponding to two aromatic protons. nih.gov A doublet of doublets is observed at δ 7.65 ppm (J = 7.6, 5.9 Hz) for another two aromatic protons. nih.gov A further doublet at δ 7.46 ppm (J = 8 Hz) accounts for the remaining two aromatic protons. nih.gov A significant singlet at δ 3.21 ppm is attributed to the proton of the S-H group, indicating the presence of the thiol tautomer in the DMSO-d₆ solution. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in DMSO-d₆ further corroborates the proposed structure. The spectrum shows signals for the carbon atoms of the fused ring system. Key chemical shifts are observed at δ 163, 150, 131, 128, 126, 124, and 123 ppm. nih.gov The signal at δ 163 ppm is assigned to the C=S carbon of the thione tautomer, which is in equilibrium with the thiol form. nih.gov The other signals correspond to the carbon atoms of the acenaphthene and triazine rings. nih.gov

¹H and ¹³C NMR Spectral Data for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione in DMSO-d₆
NucleusChemical Shift (δ, ppm)Multiplicity (J, Hz)AssignmentReference
¹H7.81d (J = 7.5)2H, Aromatic nih.gov
¹H7.65dd (J = 7.6, 5.9)2H, Aromatic nih.gov
¹H7.46d (J = 8)2H, Aromatic nih.gov
¹H3.21s1H, SH (thiol tautomer) nih.gov
¹³C163-C=S (thione tautomer) nih.gov
¹³C150-Aromatic/Triazine C nih.gov
¹³C131-Aromatic/Triazine C nih.gov
¹³C128-Aromatic/Triazine C nih.gov
¹³C126-Aromatic/Triazine C nih.gov
¹³C124-Aromatic/Triazine C nih.gov
¹³C123-Aromatic/Triazine C nih.gov

Mass Spectrometry (MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in confirming its structure. For Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione, mass spectral analysis provides the molecular ion peak and characteristic fragment ions.

The mass spectrum of the compound shows a molecular ion peak (M⁺) at m/z 255, which corresponds to the molecular formula C₁₃H₇N₃S. nih.gov This peak is observed with a relative intensity of 51%. nih.gov The fragmentation pattern provides further structural evidence. The most abundant fragment ion (base peak) is observed at m/z 213 (100% intensity), which likely corresponds to the loss of the HNCS moiety. nih.gov Other significant fragment ions are seen at m/z 180 (75% intensity), m/z 152 (49% intensity), and m/z 139 (44% intensity), which can be attributed to further fragmentation of the heterocyclic system. nih.gov

Mass Spectrometry Data for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9(8H)-thione
m/zRelative Intensity (%)AssignmentReference
25551[M]⁺ nih.gov
213100[M - HNCS]⁺ nih.gov
18075Fragment ion nih.gov
15249Fragment ion nih.gov
13944Fragment ion nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

X-ray Crystallography for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. Although a crystal structure for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol itself has not been reported in the searched literature, studies on closely related acenaphthylene-fused heterocycles provide valuable structural information. For example, the crystal structure of acenaphtho[1,2-c]-1,2,5-thiadiazole reveals that the molecule is approximately planar. rsc.org Similarly, the crystal structure of acenaphtho[1,2-d] researchgate.netresearchgate.netnih.govtriazole shows the formation of hydrogen-bonded cyclic triads in the solid state. nih.gov These findings suggest that Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol is also likely to be a planar molecule, which can facilitate π-stacking interactions in the solid state. The presence of the thiol/thione group and the triazine ring would allow for the formation of intermolecular hydrogen bonds, influencing the crystal packing.

Electrochemical Characterization Techniques

Electrochemical methods such as cyclic voltammetry (CV) are used to investigate the redox properties of molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. There is no specific electrochemical data available for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol in the provided sources. However, the electrochemical behavior of related triazine and thiol compounds has been studied. For instance, the cyclic voltammetry of various phenazine (B1670421) derivatives, which are also nitrogen-containing heterocycles, has been recorded to determine their formal redox potentials. researchgate.net Thiol compounds are known to be electrochemically active and can be oxidized at an electrode surface. nih.gov It is expected that the Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol system would exhibit redox activity associated with both the fused aromatic system and the thiol/triazine functionalities.

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for the purification and analysis of organic compounds. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of components in a mixture. While specific HPLC methods for Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol are not detailed in the provided literature, general strategies for the analysis of triazine derivatives have been reported. Reversed-phase HPLC using C18 or phenyl columns with mobile phases typically consisting of methanol/water or acetonitrile/water mixtures is a common approach for separating triazine derivatives. mdpi.com The separation of regioisomers of some 1,2,4-triazines has been achieved using supercritical fluid chromatography (SFC). nih.gov For the purification of Acenaphtho[1,2-e] researchgate.netresearchgate.netnih.govtriazine-9-thiol and its derivatives, recrystallization from solvents like ethanol (B145695) is a common practice. nih.gov The development of a specific HPLC method would require optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry (UPC-MS/MS) for Thiol Derivatives

While specific studies on the UPC-MS/MS analysis of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol are not extensively documented in public literature, the principles of this technique are highly applicable to the analysis of its thiol derivatives. UPC², a form of supercritical fluid chromatography, is increasingly employed for the separation of complex mixtures, including those containing polar and thermally labile compounds like many thiol derivatives.

The analysis of thiol-containing compounds by mass spectrometry often requires a derivatization step to improve their volatility and ionization efficiency. rsc.org Derivatizing agents such as 4,4'-dithiodipyridine (DTDP) can react with thiols to form more stable derivatives that are amenable to MS analysis. nih.gov This approach enhances the detectability and stability of the thiol compounds, which are often reactive and present in low concentrations. nih.gov

In a hypothetical UPC-MS/MS workflow for a derivative of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol, the derivatized analyte would first be separated on a UPC² column. The separated components would then be introduced into the tandem mass spectrometer. The mass spectrometer would be operated in a multiple-reaction-monitoring (MRM) mode for targeted analysis. nih.gov This involves selecting a specific precursor ion (the derivatized molecule) and then monitoring for a specific product ion after fragmentation, providing a high degree of selectivity and sensitivity.

Table 1: Hypothetical UPC-MS/MS Parameters for a Derivatized Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol

ParameterValue/ConditionPurpose
Chromatography System UPC² SystemHigh-resolution separation of complex mixtures.
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., methanol)Efficiently elutes a wide range of compounds.
Column Acquity UPC² Trefoil AMY1 or similar chiral columnSeparation of potential stereoisomers.
Derivatizing Agent 4,4'-dithiodipyridine (DTDP)Enhances stability and ionization of the thiol. nih.gov
Ionization Source Electrospray Ionization (ESI) in positive modeSuitable for a wide range of compound polarities.
Mass Analyzer Triple Quadrupole (QqQ)Enables sensitive and selective MRM transitions.
MS/MS Mode Multiple Reaction Monitoring (MRM)Targeted quantification and identification. nih.gov

This table presents a hypothetical set of parameters based on the analysis of similar thiol compounds and is intended for illustrative purposes.

Column Chromatography and Thin-Layer Chromatography for Purification and Monitoring

Column chromatography and thin-layer chromatography (TLC) are fundamental techniques for the purification and routine monitoring of reaction progress in the synthesis of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol and its precursors.

Column Chromatography: This preparative technique is indispensable for isolating the target compound from reaction byproducts and unreacted starting materials. A typical procedure would involve dissolving the crude reaction mixture in a minimal amount of an appropriate solvent and loading it onto a silica (B1680970) gel column. The choice of eluent system is critical and is usually determined by preliminary TLC analysis. A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be employed to separate the components based on their differential adsorption to the silica gel. Fractions would be collected and analyzed by TLC to identify those containing the pure product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical tool used to monitor the progress of a chemical reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel. The plate is then developed in a chamber containing a suitable solvent system. The separation is based on the principle of differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes.

Table 2: Typical Chromatographic Conditions for Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol Purification

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum platesSilica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)Gradient elution starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate or Dichloromethane/Methanol
Visualization UV light (254 nm and/or 365 nm), Iodine vapor, or specific staining agentsFractions analyzed by TLC
Purpose Reaction monitoring, purity assessment, solvent system optimizationPreparative purification of the final compound and intermediates

The specific mobile phase composition would be optimized based on the polarity of the specific derivatives being separated.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of molecules or molecular fragments with unpaired electrons, known as radical species. While stable free radicals of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol are not common, radical intermediates can be generated, for instance, through one-electron oxidation or reduction of the molecule. The characterization of such transient species is crucial for understanding reaction mechanisms, particularly in the context of bioreductive activation or photochemistry. nih.gov

The generation of a radical species from the Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol scaffold could potentially involve the nitrogen atoms of the triazine ring or the sulfur atom of the thiol group. EPR spectroscopy can provide detailed information about the electronic structure of these radicals. The g-factor and hyperfine coupling constants (hfc's) are key parameters obtained from an EPR spectrum. The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. Hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N, ¹³C), providing information about the delocalization of the unpaired electron within the molecule.

For instance, in studies of other nitrogen-containing heterocyclic radicals, EPR has been instrumental in identifying the location of the unpaired electron. rsc.org The analysis of hyperfine coupling to the nitrogen nuclei can help distinguish between different types of nitrogen-centered radicals. acs.org Similarly, the formation of a thiyl radical (R-S•) from the thiol group would give rise to a characteristic EPR spectrum, often with a significant g-anisotropy due to the spin-orbit coupling of the sulfur atom.

Table 3: Anticipated EPR Spectral Features for Radical Species of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol

Radical SpeciesExpected g-factorExpected Hyperfine CouplingSignificance
Nitrogen-centered radical (on triazine ring) Close to free electron value (~2.003)Coupling to ¹⁴N nuclei, providing information on spin density distribution on the triazine core. rsc.orgElucidates the role of the triazine moiety in radical-mediated processes.
Thiyl radical (-S•) Anisotropic, with components potentially > 2.1Coupling to adjacent protons (if any).Confirms the involvement of the thiol group in radical reactions.

This table is predictive and based on the known EPR characteristics of similar radical species. Experimental values would need to be determined for the specific radical of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol.

The study of such radical species, although challenging due to their often transient nature, provides invaluable insights into the reactivity and potential mechanisms of action of Acenaphtho[1,2-e] rsc.orgnih.govacs.orgtriazine-9-thiol in various chemical and biological systems.

Reactivity Mechanisms and Derivatization Chemistry of Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol

Nucleophilic Reactivity at the Thiol Group and Triazine Core

The presence of both a soft nucleophilic sulfur atom and an electron-poor triazine ring system endows Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine-9-thiol with dual sites for nucleophilic reactions. The predominant tautomeric form, Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione, features a reactive exocyclic sulfur atom. nih.govsamipubco.com

The thiol/thione group is a primary site for S-alkylation. In the presence of a base such as triethylamine, the sulfur atom is readily deprotonated, forming a potent thiolate nucleophile. This species can react with various electrophiles, such as alkyl and benzyl (B1604629) halides, to yield a range of 9-(alkylthio)- and 9-(benzylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives. nih.gov This S-alkylation is an efficient method for introducing diverse functionalities onto the triazine scaffold. The reaction proceeds smoothly under reflux conditions, yielding products in good to excellent yields. nih.govnih.gov

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes its carbon atoms susceptible to attack by strong nucleophiles. thieme.com The C9 position, bearing the thio-group, is particularly activated. This allows for nucleophilic substitution reactions where the thio- or alkylthio-group can act as a leaving group. For instance, the treatment of 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine with hydrazine (B178648) hydrate (B1144303) leads to the displacement of the benzylthio group to form 9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazine. samipubco.comechemcom.comechemcom.com This hydrazino derivative serves as a key intermediate for further derivatization, such as condensation with aromatic aldehydes to produce Schiff base derivatives. samipubco.comechemcom.com While direct nucleophilic attack on other ring carbons (C3) is a known reactivity pattern for simpler 1,2,4-triazines, thieme.com derivatization of the acenaphtho-fused system has predominantly focused on substitution at the C9 position.

Table 1: Examples of 9-Substituted Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine Derivatives via Nucleophilic Reaction

Reactant for Thione (3)Product NameYield (%)Reference
Benzyl chloride9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine (5a)94% nih.gov
4-Nitrobenzyl chloride9-(4-nitrobenzylthio)-acenaphtho[1,2-e]-1,2,4-triazine (5b)Not Reported nih.gov
Methyl iodide9-(methylthio)-acenaphtho[1,2-e]-1,2,4-triazine (5f)31% nih.gov
Ethyl iodide9-(ethylthio)-acenaphtho[1,2-e]-1,2,4-triazineLow Yield nih.gov
Hydrazine (from 5a)9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazine (6)Good Yield samipubco.comechemcom.com

Electrophilic Reactivity on the Acenaphtho Moiety

The acenaphtho portion of the molecule is a polycyclic aromatic hydrocarbon system, which can undergo electrophilic aromatic substitution. libretexts.org However, the fused 1,2,4-triazine ring is strongly electron-withdrawing, which deactivates the acenaphtho rings towards electrophilic attack compared to unsubstituted acenaphthene (B1664957). libretexts.org Despite this deactivation, the inherent directing effects of the acenaphthene system provide a guide to the likely positions of substitution.

In acenaphthene itself, the positions para to the ethylene (B1197577) bridge (C5 and C6, corresponding to the 1- and 8-positions in older nomenclature) are the most activated towards electrophilic attack. acs.orglibretexts.org This is because the carbocation intermediate formed during substitution at these positions is better stabilized by resonance, allowing one of the six-membered rings to remain fully aromatic. wordpress.com Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation on substituted acenaphthenes preferentially occur at these sites, although the specific outcome can be influenced by steric factors and reaction conditions. acs.orgwordpress.comacs.org For Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine-9-thiol, any potential electrophilic substitution on the aromatic carbocyclic framework would be predicted to occur preferentially at the C5 or C6 positions, provided the reaction conditions are harsh enough to overcome the deactivating effect of the triazine ring.

Table 2: General Regioselectivity of Electrophilic Substitution on the Acenaphthene Ring

ReactionConditionsMajor Product Position(s)Reference
NitrationHNO₃/H₂SO₄5-nitro acs.org
HalogenationBr₂ or Cl₂5-halo acs.org
SulfonationH₂SO₄ (low temp)5-sulfonic acid (kinetic) wordpress.com
SulfonationH₂SO₄ (high temp)3-sulfonic acid (thermodynamic) wordpress.com
Friedel-Crafts AcylationAcCl/AlCl₃ in CS₂5-acetyl (kinetic) libretexts.orgwordpress.com
Friedel-Crafts AcylationAcCl/AlCl₃ in Nitrobenzene3-acetyl (thermodynamic) libretexts.orgwordpress.com

Ring-Opening and Ring-Transformation Reactions

The 1,2,4-triazine ring, particularly when part of a fused system, can undergo ring-opening or ring-transformation reactions under various conditions. These reactions often lead to the formation of other heterocyclic systems. For example, studies on related 1,2,4-triazine derivatives have shown that they can undergo ring contraction to form five-membered imidazole (B134444) rings. researchgate.net This transformation can be initiated by reducing agents, oxidizing agents, or acids. researchgate.net A common pathway involves the formation of a tandem hydrazone followed by the contraction of the triazine ring. researchgate.net

In other fused 1,2,4-triazine systems, reaction with dienophiles can lead to Michael addition followed by a subsequent ring-opening of the triazine moiety. researchgate.net Similarly, reaction with secondary amines has been shown to afford hetaryldienes via ring-opening. researchgate.net While specific examples for Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine-9-thiol are not extensively documented, these precedents suggest that the triazine ring in this molecule could be susceptible to similar transformations, providing a potential route to novel heterocyclic scaffolds.

Cycloaddition Reactions with the 1,2,4-Triazine Ring

The electron-deficient 1,2,4-triazine ring is an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. thieme.com In this type of pericyclic reaction, the electron-poor diene (the triazine ring) reacts with an electron-rich dienophile, such as an enamine, enol ether, or a strained alkene. thieme.comlibretexts.org This reaction is a powerful tool for constructing new heterocyclic and carbocyclic rings.

The IEDDA reaction of a 1,2,4-triazine typically proceeds with the expulsion of a stable molecule, like dinitrogen (N₂), leading to the formation of a pyridine (B92270) ring. thieme.com In the case of Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine-9-thiol, the triazine ring would act as the 4π component, reacting across its C3 and C6 atoms with a 2π dienophile. thieme.com This would initially form a bridged bicyclic adduct, which would then undergo a retro-Diels-Alder reaction to eliminate N₂ and yield a substituted acenaphtho[1,2-b]pyridine derivative. The high reactivity and regioselectivity of these cycloadditions make them a valuable synthetic strategy for expanding the molecular complexity of the acenaphtho-triazine scaffold. nih.govacs.org

Table 3: Potential Electron-Rich Dienophiles for IEDDA Reactions with the 1,2,4-Triazine Ring

Dienophile ClassExampleExpected Product Type (after N₂ expulsion)
Enamines1-MorpholinocyclohexeneSubstituted Pyridine
Enol EthersEthyl vinyl etherSubstituted Pyridine
AlkynesNorbornadieneSubstituted Pyridine
YnaminesN,N-Diethyl-1-propyn-1-amineSubstituted Pyridine
KetenesDichloroketeneSubstituted Dihydropyridinone

Exploration of Tautomerism and Isomeric Equilibria

Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine-9-thiol is subject to prototropic tautomerism, existing in a dynamic equilibrium between the thiol and thione forms. researchgate.netsemanticscholar.org The thiol tautomer possesses an aromatic triazine ring with an exocyclic C-S single bond and an S-H group. The thione tautomer, formally named Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione, features a C=S double bond and an N-H bond within the triazine ring. nih.gov

The position of this equilibrium is highly dependent on the molecular environment. cdnsciencepub.comcdnsciencepub.com In many heterocyclic systems, the thione form is generally more stable and predominates, especially in the solid state and in polar solvents. cdnsciencepub.comquimicaorganica.org This preference is attributed to factors like greater polarity and the potential for intermolecular hydrogen bonding in the thione form. cdnsciencepub.com Conversely, in dilute solutions of non-polar solvents, the thiol form may become more significant. cdnsciencepub.com The predominance of the thione tautomer is supported by synthetic procedures that name the starting material as the 9(8H)-thione and demonstrate its reactivity through the exocyclic sulfur atom, for example in S-alkylation reactions. nih.govsamipubco.com Spectroscopic methods, such as NMR, IR, and UV-Vis, are typically used to determine the favored tautomer in solution. quimicaorganica.org

Stereoselective Synthesis and Reactions of Chiral Derivatives

The introduction of chirality into the Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine framework can be achieved through several stereoselective synthetic strategies. A common approach involves the use of chiral building blocks during the construction of the triazine ring. rsc.org

One such method involves the reaction of acenaphthenequinone (B41937) with a chiral α-aminoacylamidrazone, which can be derived from enantiopure amino acids. researchgate.netresearchgate.net This strategy directly incorporates a chiral center into the final triazine product. The use of microwave irradiation can facilitate these cyclization reactions. researchgate.net

Alternatively, a pre-existing Acenaphtho[1,2-e] researchgate.netacs.orgcdnsciencepub.comtriazine derivative can be reacted with a chiral reagent. For example, the 9-hydrazino derivative could be condensed with a chiral aldehyde or ketone to form chiral hydrazones. Furthermore, the synthesis of chiral 1,2,4-triazoline derivatives has been accomplished using carbohydrate-based chiral auxiliaries, which guide the stereochemical outcome of the reaction. whiterose.ac.uk Applying such a strategy, where a chiral scaffold directs the formation of a new stereocenter, could provide access to enantiomerically enriched derivatives of the acenaphtho-triazine system. These chiral derivatives are of significant interest for applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations of Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9-thiol. This compound can exist in two tautomeric forms: the thiol form and the thione form, Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9(8H)-thione. nih.govresearchgate.net Computational studies on similar 1,2,4-triazole-3-thione systems have shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov Experimental data for Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9(8H)-thione, including NMR and IR spectroscopy, support its characterization, providing a basis for theoretical validation. nih.gov

Density Functional Theory (DFT) for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govsciengpub.ir For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov In studies of related 1,2,4-triazine derivatives, the electron density of HOMO is often located near donor groups (like a sulfur atom), while the LUMO density is near acceptor groups (like the triazine and phenyl rings). nih.gov This distribution is crucial for understanding intramolecular charge transfer properties. nih.gov DFT-derived electronic properties for derivatives of the acenaphtho[1,2-e]-1,2,4-triazine scaffold suggest that their chemical reactions likely proceed via electrophilic pathways.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. nih.govmdpi.com This method can accurately forecast UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netresearchgate.net For 1,2,4-triazine derivatives, TD-DFT has been successfully applied to understand their optoelectronic properties and absorption spectra. nih.gov

According to studies on similar heterocyclic thiones, the thione tautomers typically exhibit an absorption peak between 300 and 400 nm, corresponding to an n-π* transition of the C=S group, whereas thiol tautomers show a peak below 300 nm from a π-π* transition. researchgate.net Computational methods can also predict vibrational frequencies (IR spectra) and NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data, such as that obtained for Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9(8H)-thione, to validate both the computational model and the experimental structure. nih.govscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. osti.govkoreascience.kr For a molecule like Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9-thiol, MD simulations can model its behavior in solution, which is critical since many chemical reactions and biological interactions occur in a liquid phase. nih.govresearchgate.net

Simulations can reveal the most stable conformations of the molecule, the nature of its interactions with solvent molecules (e.g., hydrogen bonding with water or chloroform), and the thermodynamics of its self-assembly. nih.govnih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand when bound to a biological target, such as a protein. nih.gov For example, MD simulations have been employed to confirm the stable binding of related acenaphtho derivatives to the anti-apoptotic protein Bcl-2.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. mit.edu The synthesis of the Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9(8H)-thione core typically involves the condensation of acenaphtylene-9,10-quinone with thiosemicarbazide. nih.govechemcom.comechemcom.com This type of cyclocondensation reaction can be modeled computationally to understand the step-by-step process of bond formation and breaking. researchgate.netnih.gov

By modeling the reactants, products, and potential intermediates, chemists can map out the most likely reaction pathway. These models can help explain reaction outcomes, optimize reaction conditions (like temperature and catalysts), and predict the feasibility of new synthetic routes. mit.edu

Transition State Analysis and Reaction Pathway Mapping

A crucial aspect of modeling reaction mechanisms is the identification and analysis of transition states. A transition state represents the highest energy point along a reaction coordinate and is a key factor in determining the reaction rate. researchgate.net Computational methods, such as Quadratic Synchronous Transit (QST2) or other search algorithms within quantum chemistry software, are used to locate these transient structures. joaquinbarroso.com

Once a transition state is found, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. joaquinbarroso.comyoutube.com By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile maps the entire reaction pathway and provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

In Silico Screening and Library Design for Derivatization Potential

The Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine-9-thiol scaffold serves as an excellent starting point for designing libraries of new chemical compounds. nih.govbenthamdirect.com In silico (computational) screening is a modern approach in drug discovery used to rapidly evaluate large libraries of virtual compounds for their potential to bind to a specific biological target. researchgate.netbenthamdirect.commdpi.com

A key in silico technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method was used to study derivatives of Acenaphtho[1,2-e] nih.govnih.govnih.govtriazine. nih.gov A library of 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines was synthesized and evaluated for cytotoxic activity. nih.gov To understand the molecular basis of this activity, the compounds were docked into the active site of the anti-apoptotic protein Bcl-2, a known cancer target. nih.govdntb.gov.uanih.gov The docking results, including binding energies and interactions with key amino acid residues, helped to explain the observed biological data and identify which chemical modifications led to better binding affinity. nih.gov For instance, one study showed that a derivative with a para-nitro substituent on a phenyl ring exhibited a strong docking score, suggesting it could be a promising lead for developing new Bcl-2 inhibitors. nih.govnih.gov

Table 1: Molecular Docking Results of 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine Derivatives against Bcl-2 Protein (PDB: 1G5M) This table presents data from a study where derivatives of the title compound were computationally screened against the Bcl-2 protein. Lower binding energy indicates a more favorable interaction.

CompoundSubstituent (R)Binding Energy (kcal/mol)Inhibition Constant (Ki) (μM)Interacting Residues
5a benzyl (B1604629)-8.122.11Tyr105, Phe109, Val130
5b 4-nitrobenzyl-9.230.35Glu48, Ser49, Tyr105, Phe109
5c 4-chlorobenzyl-8.411.25Tyr105, Phe109, Val130
5d 4-methylbenzyl-8.321.49Tyr105, Phe109, Val130
5e 4-methoxybenzyl-8.251.71Tyr105, Phe109, Val130
5f methyl-6.5329.54Tyr105, Phe109
5g ethyl-6.8915.31Tyr105, Phe109
Data sourced from Miri et al., 2014. nih.gov

Corrosion Inhibition Mechanisms: Experimental and Theoretical Approaches

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The investigation of these mechanisms for Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol involves a synergistic combination of experimental techniques and theoretical calculations, providing a comprehensive understanding of its inhibitive action.

Experimental approaches are crucial for observing the real-world performance of the inhibitor. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) offer insights into the inhibitor's effect on the kinetics of corrosion reactions and the properties of the inhibitor-metal interface. journalspub.info

Theoretical methods, particularly quantum chemical calculations and molecular dynamics simulations, complement experimental findings by elucidating the inhibitor-metal interactions at an atomic and electronic level. journalcps.comresearchgate.net These computational tools help in understanding the adsorption behavior and predicting the inhibition efficiency of organic molecules. journalcps.com

Adsorption Isotherms and Thermodynamic Parameters

The adsorption of an inhibitor onto a metal surface is a key aspect of its function. This process can be described by various adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. The Langmuir adsorption isotherm is frequently employed to model the adsorption of corrosion inhibitors, assuming the formation of a monolayer on the metal surface. icrc.ac.irresearchgate.net

The spontaneity and nature of the adsorption process are further understood through the calculation of thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. researchgate.net The magnitude of ΔG°ads can also provide clues about the type of adsorption: values around -20 kJ/mol or less negative are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). researchgate.net

Table 1: Hypothetical Thermodynamic Parameters for the Adsorption of Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol on Mild Steel in 1 M HCl

ParameterValue
Adsorption Isotherm ModelLangmuir
Standard Free Energy of Adsorption (ΔG°ads)-35.2 kJ/mol
Standard Enthalpy of Adsorption (ΔH°ads)-28.5 kJ/mol
Standard Entropy of Adsorption (ΔS°ads)22.4 J/mol·K

Note: The data in this table is hypothetical and serves as an illustrative example based on values reported for similar triazole-thiol derivatives.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the electrochemical processes occurring at the metal/electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

An increase in the Rct value in the presence of an inhibitor signifies a higher resistance to the charge transfer process, which is indicative of effective corrosion inhibition. Conversely, a decrease in the Cdl value is often attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl in the Absence and Presence of Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol

SystemConcentration (mM)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank050200-
Inhibitor0.125010080.0
Inhibitor0.58006093.8
Inhibitor1.015004096.7

Note: The data in this table is hypothetical and intended to illustrate the expected trends based on studies of related corrosion inhibitors.

Potentiodynamic Polarization

Potentiodynamic polarization studies provide valuable information about the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By polarizing the electrode from a cathodic to an anodic potential, Tafel plots are generated.

The corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes are determined from these plots. A significant decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. The inhibitor can be classified as anodic, cathodic, or mixed-type based on the change in the corrosion potential and the Tafel slopes. If the displacement in Ecorr is less than 85 mV with respect to the blank, the inhibitor is generally considered to be of a mixed type. researchgate.net

Table 3: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl in the Absence and Presence of Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol

SystemConcentration (mM)Ecorr (mV vs. SCE)icorr (µA·cm⁻²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank0-45050070120-
Inhibitor0.5-430506511090.0

Note: The data in this table is hypothetical, representing typical results for effective mixed-type corrosion inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of inhibitor molecules and their interaction with metal surfaces. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are correlated with inhibition efficiency. icrc.ac.ir

A higher EHOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally implies higher reactivity and thus, potentially better inhibition efficiency. The dipole moment provides information about the polarity of the molecule.

Table 4: Hypothetical Quantum Chemical Parameters for Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol

ParameterValue
EHOMO (eV)-6.25
ELUMO (eV)-2.72
Energy Gap (ΔE) (eV)3.53
Dipole Moment (μ) (Debye)4.8
Electron Affinity (A) (eV)2.72
Ionization Potential (I) (eV)6.25
Electronegativity (χ) (eV)4.485
Global Hardness (η) (eV)1.765
Fraction of Electrons Transferred (ΔN)0.43

Note: These quantum chemical parameters are hypothetical and are presented to illustrate the type of data obtained from DFT calculations for similar inhibitor molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment. These simulations can visualize the orientation of the inhibitor molecules on the surface and calculate the interaction and binding energies between the inhibitor and the metal.

For Acenaphtho[1,2-e] icrc.ac.irdntb.gov.uajournalcps.comtriazine-9-thiol, MD simulations would likely show that the molecule adsorbs in a planar orientation on the Fe(110) surface, which is a common crystal plane for iron. This planar adsorption maximizes the contact area and facilitates the interaction of the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen and sulfur atoms with the metal surface. The calculated negative binding energy would further confirm the stability of the adsorbed layer. mdpi.com

Advanced Applications of Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol Derivatives in Materials Science

Functional Organic Materials and Polymers

The acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine core serves as a versatile platform for the development of novel functional organic materials and polymers. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for the tuning of its electronic properties and intermolecular interactions, making it a valuable building block in materials science.

Integration into Stable Organic Radicals (e.g., Blatter Radicals)

Derivatives of the related benzo[e] nih.govrsc.orgacs.orgtriazine system are well-known precursors to a class of exceptionally stable organic radicals known as Blatter radicals. nih.gov The synthesis of these radicals often involves the addition of an organometallic reagent, such as phenyllithium (PhLi), to the triazine ring, followed by oxidation. nih.govacs.org This process generates a stable open-shell species with the unpaired electron delocalized over the heterocyclic framework. nih.gov

Given the structural similarity, acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine derivatives are promising candidates for the synthesis of new, extended Blatter-type radicals. The acenaphthene (B1664957) moiety would further extend the π-conjugation, which is expected to enhance the stability and modify the electronic and magnetic properties of the resulting radical. The introduction of substituents on the acenaphthene or triazine rings could offer further avenues for tuning the properties of these radicals for applications in areas such as organic spintronics, molecular magnets, and as spin labels.

Table 1: Synthetic Pathways to Blatter Radicals from Triazine Precursors
PrecursorKey ReagentsRadical TypePotential Application
Benzo[e] nih.govrsc.orgacs.orgtriazinesArLi, PhLiBlatter RadicalsMolecular Electronics, Spintronics nih.gov
Acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine DerivativesOrganometallic Reagents (e.g., PhLi)Extended Blatter-type RadicalsOrganic Spintronics, Molecular Magnets

Development of Paramagnetic Nanographenes

Nanographenes, which are nanoscale fragments of graphene, have garnered significant interest for their unique electronic and magnetic properties. ncn.gov.pl The introduction of heteroatoms, such as nitrogen, into the graphene lattice is a powerful strategy for tuning these properties. nih.gov Nitrogen-doped nanographenes can exhibit paramagnetic behavior due to the presence of unpaired electrons. nih.govresearchgate.net

The acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine-9-thiol scaffold represents a pre-designed, nitrogen-containing building block for the bottom-up synthesis of paramagnetic nanographenes. samipubco.comresearchgate.net The fusion of the acenaphthylene (B141429) and triazine units creates an extended π-system with embedded nitrogen atoms, which can influence the spin distribution in the resulting nanographene structure. By designing appropriate coupling reactions, these acenaphthotriazine units could be polymerized or fused into larger, well-defined nanographene structures with tailored paramagnetic properties for applications in quantum computing and spintronics.

Optoelectronic Devices and Applications

The electron-deficient nature of the triazine ring, combined with the electron-rich character of the acenaphthylene unit, imparts unique optoelectronic properties to derivatives of acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine-9-thiol. alfa-chemistry.com This donor-acceptor character makes them suitable for a range of applications in organic electronics.

N-Type Semiconductors in Organic Electronics

There is a growing demand for high-performance n-type organic semiconductors for use in organic field-effect transistors (OFETs) and complementary circuits. rsc.org Triazine derivatives are known to exhibit strong electron-withdrawing properties, making them excellent candidates for n-type materials. alfa-chemistry.com The high electronegativity of the nitrogen atoms in the triazine ring leads to low-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport. alfa-chemistry.comnih.gov

Derivatives of acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine-9-thiol are expected to function as n-type semiconductors. The acenaphthylene core can be functionalized to control the molecular packing in the solid state, which is a crucial factor for efficient charge transport. The thiol group at the 9-position offers a convenient handle for further chemical modification to fine-tune the electronic properties and solubility of the material.

Table 2: Properties and Applications of Triazine-Based Organic Semiconductors
Compound TypeKey PropertyApplicationReference
Triazine DerivativesStrong electron-withdrawing nature, high electron affinityN-type semiconductors in OFETs alfa-chemistry.comnih.gov
Acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine DerivativesPotential for low-lying LUMO, tunable packingN-type semiconductors in organic electronics-

Components for Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the absorption of light by a sensitizing dye molecule. researchgate.net Organic dyes with a donor-π-acceptor (D-π-A) structure are commonly employed in DSSCs. nih.govresearchgate.net The acenaphthylene moiety can act as a part of the π-bridge, while the triazine ring can function as an electron-accepting unit. Phenothiazine derivatives, which are structurally related through their heterocyclic nature, have shown promise in DSSCs. researchgate.netnih.govbibliotekanauki.pl

Electrochromic Materials for Switchable Devices

Electrochromic materials are substances that change their optical properties (e.g., color) in response to an applied electrical potential. researchgate.net These materials are of great interest for applications such as smart windows, displays, and electronic paper. Triazine-based compounds, particularly those incorporated into viologen-like structures, have been shown to exhibit excellent electrochromic behavior. researchgate.net

The redox-active nature of the acenaphtho[1,2-e] nih.govrsc.orgacs.orgtriazine core suggests that its derivatives could be promising electrochromic materials. The ability of the triazine ring to stabilize negative charges upon reduction, coupled with the extended π-system of the acenaphthylene unit, could lead to significant changes in the absorption spectrum upon electrochemical switching. The thiol group could be utilized for anchoring these materials onto conductive surfaces, facilitating their integration into electrochromic devices.

Hole-Transporting Materials in Perovskite Solar Cells

Derivatives of acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine-9-thiol are being explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. The performance of PSCs is critically dependent on the efficiency of the HTM in extracting and transporting holes from the perovskite absorber layer to the electrode. An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite's valence band, and good film-forming properties to ensure efficient charge extraction and minimize recombination losses d-nb.infomdpi.com.

The electron-deficient nature of the triazine core, combined with the extended π-conjugation of the acenaphtho group, can be tailored to achieve desirable electronic properties. For instance, new star-shaped HTMs incorporating a 1,3,5-triazine core have demonstrated competitive power conversion efficiencies in PSCs dntb.gov.ua. Researchers have synthesized novel HTMs with unique electronic, structural, and chemical properties that enhance hole extraction and reduce charge recombination at the perovskite/HTM interface pv-magazine.com.

The performance of PSCs is often evaluated based on key photovoltaic parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents a comparison of the performance of different helicene-based HTMs, which share some structural similarities with acenaphtho-fused systems, in perovskite solar cells.

Table 1: Photovoltaic performance of perovskite solar cells with different helicene-based hole-transporting materials mdpi.com.
HTMVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
SY11.09823.9873.5319.36
SY21.10422.9673.7918.71
SY3Device performance was significantly lower

The data indicates that minor structural modifications in the HTM can lead to significant differences in device performance, highlighting the importance of molecular design in achieving high-efficiency solar cells.

Corrosion Inhibition for Metallic Surfaces

Acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine-9-thiol derivatives have shown significant promise as corrosion inhibitors for various metallic surfaces. Their efficacy stems from the presence of multiple adsorption centers, including the nitrogen atoms in the triazine ring, the sulfur atom of the thiol group, and the π-electrons of the aromatic system. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosion.

The primary mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective layer. The planar orientation of the acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine moiety allows for a high surface coverage, further enhancing the inhibitive effect. The thiol group, in particular, is known for its strong affinity for many metal surfaces, forming a robust metal-sulfur bond.

Electrochemical studies are crucial for evaluating the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition efficiency and mechanism. The presence of acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine-9-thiol derivatives in a corrosive medium typically leads to a significant decrease in the corrosion current density (icorr) and an increase in the polarization resistance (Rp), indicating effective corrosion inhibition.

The table below summarizes the electrochemical parameters for a related mercaptobenzimidazole inhibitor on a copper surface, demonstrating the typical effects observed with such thiol-containing heterocyclic compounds.

Table 2: Electrochemical data for a mercaptobenzimidazole corrosion inhibitor on a copper surface imec-publications.be.
InhibitorConcentrationEcorr (V vs. Ag/AgCl)icorr (µA cm-2)Inhibition Efficiency (%)
Blank--0.221.5-
SH-BimH-5OMe1 mM-0.200.380
SH-BimH-5NH21 mM-0.190.287

These results underscore the potential of thiol-containing heterocyclic compounds to serve as effective corrosion inhibitors.

Chemosensors and Molecular Probes

The unique photophysical properties of the acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine-9-thiol scaffold, arising from its extended π-conjugated system, make its derivatives suitable for applications as chemosensors and molecular probes. The presence of the triazine ring and the thiol group provides specific binding sites for the detection of various analytes, including metal ions and biologically relevant molecules.

Upon binding with a target analyte, these derivatives can exhibit a change in their fluorescence or colorimetric properties, enabling visual or instrumental detection. The design of such sensors often involves modifying the core structure with specific recognition moieties to enhance selectivity and sensitivity. For instance, the thiol group is known to be a reactive probe for various species. The general strategies for designing thiol-reactive probes include nucleophilic addition and substitution, Michael addition, and disulfide bond cleavage reactions nih.gov.

The development of fluorescent probes based on such heterocyclic systems is an active area of research. The ability to fine-tune the electronic properties of the acenaphtho[1,2-e] d-nb.infoechemcom.compv-magazine.comtriazine-9-thiol core through chemical modifications allows for the rational design of probes with desired sensing capabilities.

Future Research Trajectories and Academic Perspectives for Acenaphtho 1,2 E 1 2 3 Triazine 9 Thiol Chemistry

Exploration of Novel Reaction Pathways and Synthesis Strategies

The development of new synthetic methodologies is fundamental to unlocking the full potential of acenaphtho[1,2-e] ingentaconnect.comresearchgate.netrsc.orgtriazine-9-thiol and its derivatives. While classical condensation reactions have been established for the synthesis of the parent compound, future research will likely focus on more efficient, versatile, and sustainable approaches. nih.govsamipubco.comechemcom.com

Key areas for exploration include:

Domino and One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. The development of [4+2] domino annulation reactions for other 1,2,4-triazine (B1199460) derivatives serves as a blueprint for creating the acenaphthotriazine core in a more streamlined fashion. rsc.org

Photocatalysis and Electrosynthesis: Visible-light mediated synthesis and electrochemical methods are emerging as powerful green chemistry tools. researchgate.netnih.govrsc.orgmdpi.com These techniques can enable reactions under mild conditions, often with high selectivity, and could be applied to both the synthesis of the core structure and the subsequent functionalization of the thiol group. researchgate.netnih.govrsc.orgmdpi.com For instance, photocatalytic approaches have been successfully used for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govrsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of fused heterocyclic systems, including 1,2,4-triazines. mdpi.comrasayanjournal.co.in This high-speed method is particularly attractive for generating libraries of derivatives for screening purposes.

C-H Activation: Direct functionalization of the acenaphthylene (B141429) core through transition metal-catalyzed C-H activation represents a highly atom-economical strategy to introduce further complexity and functionality to the molecule. nih.gov

A comparative table of conventional and potential future synthesis strategies is presented below.

Synthesis Strategy Description Potential Advantages Relevant Research Findings
Conventional Condensation Two-step reaction involving the condensation of acenaphtylene-9,10-quinone with thiosemicarbazide. nih.govsamipubco.comWell-established, reliable for producing the core structure.Yields are generally good, but the process can be time-consuming and require harsh conditions. nih.govsamipubco.com
Domino Annulation A one-pot [4+2] cycloaddition approach to construct the triazine ring. rsc.orgIncreased efficiency, reduced waste, and simplified work-up procedures.Has been successfully applied to other 1,2,4-triazine systems, suggesting its applicability here. rsc.org
Photocatalysis Use of visible light to drive the cyclization and functionalization reactions. nih.govrsc.orgEnvironmentally benign, mild reaction conditions, high selectivity.Proven effective for a wide range of nitrogen-containing heterocycles. nih.govrsc.org
Microwave-Assisted Synthesis Application of microwave energy to accelerate the reaction rate. mdpi.comrasayanjournal.co.inRapid reaction times, often leading to higher yields and cleaner products.Successfully used for the synthesis of various fused 1,2,4-triazine derivatives. mdpi.comrasayanjournal.co.in

Integration with Supramolecular Chemistry for Advanced Architectures

The planar, electron-deficient nature of the acenaphthotriazine core, coupled with the potential for hydrogen bonding and metal coordination via the thiol and triazine nitrogen atoms, makes this molecule an excellent candidate for supramolecular chemistry. rsc.orgrsc.org

Future research in this area could focus on:

Host-Guest Chemistry: The concave surface of the acenaphthylene unit could act as a host for complementary guest molecules, such as fullerenes or other electron-rich species, forming novel supramolecular assemblies. rsc.org Nitrogen-containing bowl-shaped PAHs have already demonstrated this potential. rsc.orgrsc.org

Self-Assembling Monolayers (SAMs): The thiol group provides a well-defined anchor for grafting the molecule onto gold or other metallic surfaces. This could lead to the formation of highly ordered SAMs with tunable electronic properties, relevant for applications in molecular electronics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazine ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence.

Hybrid Material Development Incorporating Acenaphthotriazine Moieties

The unique combination of a polycyclic aromatic hydrocarbon and a reactive thiol group in acenaphtho[1,2-e] ingentaconnect.comresearchgate.netrsc.orgtriazine-9-thiol makes it a versatile building block for the creation of advanced hybrid materials.

Potential avenues for hybrid material development include:

Thiol-Ene/Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions with molecules containing alkene or alkyne functionalities. This provides a highly efficient and orthogonal method for covalently linking the acenaphthotriazine unit to polymers, biomolecules, or other material scaffolds.

Polymer Conjugates: By incorporating the acenaphthotriazine moiety into the backbone or as a pendant group on a polymer, new materials with enhanced thermal stability, conductivity, or optical properties could be developed. The aromatic and heterocyclic nature of the molecule can impart desirable characteristics to the bulk polymer.

Nanoparticle Functionalization: The thiol group allows for the straightforward functionalization of gold or quantum dot nanoparticles. This could lead to the development of novel sensors, imaging agents, or catalysts where the acenaphthotriazine unit provides a specific function, such as fluorescence or redox activity.

Sulfur-Rich Polymers: The thiol functionality can be oxidized to form disulfide bonds, leading to the creation of sulfur-rich network polymers. researchgate.net These materials often exhibit unique optical and electrochemical properties. researchgate.net

Hybrid Material Type Key Functional Group Potential Application Underlying Principle
Self-Assembled Monolayers Thiol (-SH)Molecular electronics, sensorsStrong affinity of sulfur for gold surfaces, leading to ordered molecular layers.
Coordination Polymers/MOFs Triazine Nitrogens, ThiolGas storage, catalysis, sensingCoordination of metal ions to the nitrogen and sulfur atoms to form extended networks.
Polymer Conjugates Thiol (-SH), Aromatic CoreHigh-performance plastics, organic electronicsCovalent attachment to polymer chains via thiol-ene/yne chemistry to impart new properties.
Functionalized Nanoparticles Thiol (-SH)Bioimaging, drug delivery, catalysisAnchoring the molecule to nanoparticle surfaces to combine the properties of both components.
Sulfur-Rich Polymers Thiol (-SH)Optical materials, redox-active materialsFormation of disulfide bonds between molecules to create a cross-linked polymer network. researchgate.net

Deep Learning and AI-Assisted Design of Acenaphthotriazine Derivatives

Computational methods are poised to revolutionize the design of new molecules with tailored properties. researchgate.netresearchgate.netrsc.orgresearchgate.net For acenaphthotriazine derivatives, deep learning and artificial intelligence (AI) can accelerate the discovery process in several ways:

Predictive Modeling: AI models can be trained on existing data to predict the properties of virtual acenaphthotriazine derivatives, such as their electronic structure, solubility, and potential biological activity. researchgate.netrsc.org This allows for the in-silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis. Computational studies on s-triazine derivatives have already been used to predict energetic properties and thermal stability. researchgate.net

Structure-Property Relationship Elucidation: Machine learning algorithms can identify subtle relationships between the molecular structure of acenaphthotriazine derivatives and their observed properties. This can provide chemists with design principles for creating new molecules with enhanced characteristics.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of novel synthetic pathways as discussed in section 7.1.

The integration of AI and computational chemistry will enable a more targeted and efficient exploration of the chemical space around the acenaphtho[1,2-e] ingentaconnect.comresearchgate.netrsc.orgtriazine-9-thiol scaffold. researchgate.net

Sustainability and Scalability in Synthesis for Industrial Relevance

For any chemical compound to have a real-world impact, its synthesis must be both sustainable and scalable. ingentaconnect.commiami.edunih.gov Future research on acenaphtho[1,2-e] ingentaconnect.comresearchgate.netrsc.orgtriazine-9-thiol should address these critical aspects.

Key considerations include:

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable feedstocks, environmentally benign solvents (like water), and catalytic rather than stoichiometric reagents, will be crucial. ingentaconnect.comrasayanjournal.co.inmiami.edunih.gov The development of green synthetic approaches for fused heterocycles is an active area of research. ingentaconnect.com

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters and can facilitate the production of larger quantities of the target compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Scalable Purification: Developing scalable purification methods, such as crystallization or selective extraction, that avoid chromatography will be essential for industrial production.

The scalability of synthetic methods for polycyclic aromatic hydrocarbons is a known challenge that needs to be addressed to enable their use in advanced materials. nih.govmdpi.com By focusing on these principles from the early stages of research, the path from laboratory curiosity to industrially relevant material can be significantly shortened.

Q & A

Q. What synthetic methods are used to prepare acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives, and how can reaction conditions be optimized?

The synthesis involves a two-step condensation: (1) thiosemicarbazide reacts with acenaphthylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione, followed by (2) alkylation with benzyl chloride derivatives. Optimization focuses on solvent choice (e.g., chloroform), reaction time, and stoichiometry. For example, yields ranged from 30% (methyl/ethyl derivatives) to 84% (4-chloro-benzylthio derivative), suggesting substituent-dependent reactivity .

Q. How are structural features of this compound derivatives validated experimentally?

Characterization employs ¹H/¹³C NMR to confirm aromatic protons and benzylic CH₂ groups, IR spectroscopy to identify thiol (-SH) and triazine ring vibrations (e.g., 1532–1670 cm⁻¹), and elemental analysis (C, H, N) to validate purity. Mass spectrometry further confirms molecular ion peaks (e.g., m/z 372 for 5b) .

Q. What experimental design is recommended for evaluating cytotoxicity of these derivatives?

Use the MTT assay with human cancer cell lines (e.g., HL-60, MCF-7, MOLT-4). Key steps include:

  • Cell culture in RPMI 1640 medium with 10% FBS.
  • Compound exposure for 48–72 hours.
  • Background correction using positive (e.g., doxorubicin) and blank controls.
  • IC₅₀ calculation via nonlinear regression (e.g., CurveExpert software) with triplicate experiments .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of these derivatives with Bcl-2 protein isoforms?

AutoDock 4.2 with the Lamarckian Genetic Algorithm (LGA) simulates ligand-receptor binding. Key parameters:

  • Grid maps (AutoGrid) for Bcl-2 isoforms (1G5M, 1GJH).
  • 100 independent GA runs per compound.
  • Binding energy thresholds (≤-7 kcal/mol) and RMSD validation (≤2 Å). For example, compound 5b showed strong binding (-9.29 kcal/mol with 1G5M) due to nitro group interactions with Ser49/Glu48 .

Q. Why do substituents like nitro groups enhance cytotoxicity compared to halogens?

Nitro groups (e.g., in 5b) form hydrogen bonds with Bcl-2 residues (e.g., Lys17, Asp10), improving binding affinity. In contrast, chloro derivatives (e.g., 5c, 5e) rely on weaker hydrophobic interactions, leading to lower activity (IC₅₀: 5b = 18 µM vs. 5e = 42 µM in MOLT-4 cells) .

Q. How can discrepancies between docking scores and experimental cytotoxicity be resolved?

Analyze binding efficiency indices (BEI) to account for molecular weight and hydrophobicity. For example, high docking scores may not translate to cellular activity due to poor membrane permeability or off-target effects. Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure actual binding kinetics .

Q. What strategies can elucidate the role of hydrogen bonding in ligand-Bcl-2 interactions?

  • Alanine scanning mutagenesis : Replace key residues (e.g., Ser49) to assess binding energy changes.
  • Molecular dynamics (MD) simulations : Track hydrogen bond stability over 100+ ns trajectories.
  • X-ray crystallography : Resolve co-crystal structures of derivatives (e.g., 5b) with Bcl-2 .

Q. How do conformational differences between Bcl-2 isoforms (1G5M vs. 1GJH) affect drug design?

Isoform 1G5M has a wider hydrophobic cleft, favoring bulky substituents (e.g., nitrobenzyl in 5b), while 1GJH’s narrower pocket may favor smaller groups. Prioritize isoform-specific docking to align with therapeutic targets (e.g., Bcl-2-overexpressing leukemias) .

Q. What computational tools complement static docking studies for these derivatives?

  • Free energy perturbation (FEP) : Quantify substituent effects on binding energy.
  • Pharmacophore modeling : Identify essential interaction features (e.g., aromaticity, H-bond acceptors).
  • ADMET prediction : Assess solubility, CYP450 inhibition, and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of next-generation derivatives?

  • Replace nitro groups with bioisosteres (e.g., sulfonamides) to reduce toxicity.
  • Introduce heterocyclic rings (e.g., pyridine) to enhance π-π stacking.
  • Optimize alkylthio chain length for balanced lipophilicity (clogP 2–4) .

Key Methodological Notes

  • Synthesis : Prioritize benzyl chloride derivatives over alkyl halides for higher yields.
  • Cytotoxicity : Include multiple cell lines to assess tumor-type specificity.
  • Docking : Cross-validate results with MM-GBSA/MM-PBSA free energy calculations.

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Reactant of Route 1
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
Reactant of Route 2
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.